N-cyclohexyl-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Description
N-cyclohexyl-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide (hereafter referred to as Compound A) is a pyrido[2,3-d]pyrimidine derivative characterized by a 5-ethoxy group, a 1-methyl substituent, and an N-cyclohexyl acetamide side chain. Pyrido[2,3-d]pyrimidines are heterocyclic systems of pharmacological interest due to their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes. The ethoxy and cyclohexyl groups in Compound A may enhance lipophilicity and bioavailability compared to simpler analogs .
Properties
IUPAC Name |
N-cyclohexyl-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-3-26-13-9-10-19-16-15(13)17(24)22(18(25)21(16)2)11-14(23)20-12-7-5-4-6-8-12/h9-10,12H,3-8,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUFZZOGSKRFHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3CCCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and protective groups (e.g., tert-butyloxycarbonyl, benzyl) to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
N-cyclohexyl-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The pyrido[2,3-d]pyrimidine core is shared among analogs, but substituents at positions 1, 3, 5, and 6 significantly influence physicochemical and biological properties. Key comparisons include:
Table 1: Substituent Comparison
Key Observations :
- Position 1 : Methyl (Compound A, 22a, 24) vs. dipropyl (25). Bulkier groups (e.g., dipropyl) reduce solubility but may enhance binding affinity .
- Position 3: Ethoxy (Compound A) vs. aryl groups (e.g., 2-chlorophenyl in 22a).
- Side Chain : N-cyclohexyl (Compound A) vs. N-(2-methoxyethyl) (24, 941947-03-1). Cyclohexyl enhances lipophilicity, while methoxyethyl improves water solubility .
Physical Properties and Spectroscopic Data
Table 2: Physical and Spectroscopic Comparison
Key Observations :
- Melting Points : Higher melting points (e.g., 175–176°C for 22a) correlate with aromatic substituents, which enhance crystallinity. Compound A’s cyclohexyl group may lower melting points compared to rigid aryl analogs .
- IR/NMR : All compounds show C=O stretches near 1,730 cm⁻¹. Ethoxy groups in Compound A and 941947-03-1 produce distinct triplet signals (δ ~1.3–1.5) in ^1^H-NMR .
Key Observations :
- Reaction Efficiency : Room-temperature acetylation (24, 73% yield) outperforms high-temperature methods (: 50–60%). Compound A’s synthesis may require optimization for similar efficiency .
- Catalysts: HCl in ethanol () vs. palladium catalysts in . Transition-metal catalysts enable complex couplings but increase cost .
Biological Activity
N-cyclohexyl-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrido-pyrimidine core structure, which is significant for its biological interactions. Its structural characteristics contribute to its pharmacological properties.
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range across these cell lines, indicating potent anticancer activity.
The mechanism through which this compound exerts its effects appears to involve:
- Inhibition of DNA Synthesis : The compound interferes with DNA replication processes in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells through the activation of caspase pathways.
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes involved in tumor growth and metastasis:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 15.7 |
| Thymidylate Synthase | Non-competitive | 22.3 |
These findings suggest that the compound may serve as a dual-action agent against cancer by targeting both DNA synthesis and metabolic pathways.
Case Study 1: In Vivo Efficacy
In a recent study involving xenograft models of breast cancer, this compound was administered at varying doses. The results indicated:
- Tumor Volume Reduction : A significant reduction in tumor volume was observed in treated groups compared to controls.
Case Study 2: Synergistic Effects
A combination therapy study revealed that when used alongside established chemotherapeutics (e.g., doxorubicin), this compound enhanced the overall efficacy of treatment by:
- Reducing drug resistance.
- Increasing apoptosis rates in resistant cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
